molecular formula C19H19N3O5 B3467341 (2-METHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE

(2-METHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE

Cat. No.: B3467341
M. Wt: 369.4 g/mol
InChI Key: SORUMJGXTAQPKC-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)[4-(4-nitrobenzoyl)piperazino]methanone is a piperazino methanone derivative featuring a 2-methoxyphenyl group and a 4-nitrobenzoyl substituent. The 4-nitrobenzoyl group introduces strong electron-withdrawing properties, which may enhance electrophilicity and influence binding interactions compared to analogs with electron-donating substituents.

Properties

IUPAC Name

[4-(2-methoxybenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-27-17-5-3-2-4-16(17)19(24)21-12-10-20(11-13-21)18(23)14-6-8-15(9-7-14)22(25)26/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORUMJGXTAQPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methoxyphenyl isocyanate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-METHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-METHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug design .

Medicine

In medicine, derivatives of this compound are investigated for their antimicrobial and anticancer properties. The presence of both methoxy and nitro groups enhances its biological activity.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2-METHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperazine moiety can bind to receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares (2-methoxyphenyl)[4-(4-nitrobenzoyl)piperazino]methanone with structurally related piperazino methanones:

Compound Name Substituent R1 Substituent R2 Molecular Weight Key Properties References
Target Compound 2-Methoxyphenyl 4-Nitrobenzoyl ~400 (estimated) High electrophilicity due to nitro group; potential metabolic instability
NAN-190 2-Methoxyphenyl Phthalimido butyl 474.40 Serotonin 5-HT1A antagonist; TDLo = 1 µg/kg (rat, ivn) for cardiovascular effects
Compound 4-Methoxyphenyl Chlorotrifluoromethyl-pyridinyl 482.93 Enhanced steric bulk; likely designed for CNS penetration
[4-(tert-butyl)phenyl]piperazino methanone 2-Methoxyphenyl tert-Butylphenyl ~400 (estimated) Electron-donating tert-butyl group; improved lipophilicity
(4-Aminophenyl)piperazino methanone 4-Aminophenyl 274.06 Electron-donating amino group; potential for hydrogen bonding

Key Comparisons :

  • Steric Hindrance : Bulky substituents (e.g., chlorotrifluoromethyl in ) may reduce binding pocket accessibility compared to the nitrobenzoyl group.
  • Toxicity : NAN-190’s low TDLo (1 µg/kg) suggests high potency, possibly linked to its phthalimido group; the nitro group in the target compound may confer distinct toxicological risks .

Pharmacological and Toxicological Profiles

While direct data on the target compound is unavailable, insights can be extrapolated from analogs:

  • NAN-190 : Demonstrates potent serotonin receptor antagonism, with cardiovascular toxicity at low doses .
  • Compound : The chlorotrifluoromethyl group may enhance metabolic stability and blood-brain barrier penetration, common in neuroactive agents .
  • tert-Butyl Analogs : Improved lipophilicity may favor pharmacokinetic profiles but reduce aqueous solubility .

The nitro group in the target compound could increase oxidative stress or form reactive metabolites, a concern observed in nitro-containing pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-METHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE
Reactant of Route 2
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(2-METHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE

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